Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a pyridine ring at the 4-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed via reductive amination followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through cross-coupling reactions such as the Suzuki-Miyaura coupling, where a pyridine boronic acid is coupled with a halogenated pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrolidine ring to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyrrolidine and pyridine derivatives.
Scientific Research Applications
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships (SAR) of pyrrolidine and pyridine derivatives.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylate Derivatives: These compounds share the pyrrolidine ring and carboxylate group but differ in the substituents on the ring.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups, such as pyridine-3-carboxylate and pyridine-4-carboxylate.
Pyrrolopyridine Compounds: These compounds contain fused pyrrolidine and pyridine rings, such as pyrrolo[3,4-c]pyridine.
Uniqueness
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrrolidine rings in a single molecule allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Biological Activity
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a pyridine moiety at the 3-position and a methyl ester at the carboxylic acid position. The structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential in treating various diseases:
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, in vitro tests demonstrated that certain pyrrolidine derivatives effectively inhibited the growth of various pathogenic bacteria and fungi. The presence of halogen substituents was noted to enhance antibacterial activity, suggesting a structure-dependent mechanism of action .
2. Antitumor Activity
The compound has shown promise in cancer research, particularly as an inhibitor of fibroblast growth factor receptors (FGFR). In vitro studies revealed that derivatives similar to this compound exhibited potent inhibitory effects against FGFRs, which are implicated in tumor progression. For example, one study reported IC50 values for FGFR inhibition ranging from 7 nM to over 700 nM, demonstrating strong potential for therapeutic applications in oncology .
3. Neuroprotective Effects
There is growing interest in the neuroprotective properties of pyrrolidine derivatives, particularly concerning neurodegenerative diseases. Compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents. In one study, a derivative exhibited significant protective effects against cell death in SH-SY5Y cells exposed to neurotoxins .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and pyrrolidine rings can significantly influence potency and selectivity against biological targets.
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased antibacterial activity |
Alteration of the ester group | Enhanced solubility and metabolic stability |
Variation in substituents on the pyridine ring | Affects binding affinity and selectivity towards FGFRs |
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
- Antiviral Activity : A study evaluated the antiviral properties of related compounds against HIV integrase mutants, showing that modifications could retain potency against resistant strains .
- In Vivo Efficacy : Preclinical studies demonstrated that certain derivatives provided protection against infections caused by viruses like Sindbis virus, emphasizing their potential as therapeutic agents .
- Metabolic Stability : Investigations into metabolic pathways revealed that specific structural modifications led to improved pharmacokinetic profiles, making these compounds suitable candidates for further development .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-pyridin-4-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-9(4-7-13-10)8-2-5-12-6-3-8/h2-3,5-6,9-10,13H,4,7H2,1H3 |
InChI Key |
OPHQUHXWMZETQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=NC=C2 |
Origin of Product |
United States |
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